molecular formula C8H5ClN2O2 B083955 7-Chloroquinazoline-2,4(1h,3h)-dione CAS No. 13165-35-0

7-Chloroquinazoline-2,4(1h,3h)-dione

Cat. No.: B083955
CAS No.: 13165-35-0
M. Wt: 196.59 g/mol
InChI Key: QEXAYZARVWHJJA-UHFFFAOYSA-N
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Description

7-Chloroquinazoline-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinazoline-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinazoline-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazolines.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

  • Quinazoline N-oxides
  • Dihydroquinazolines
  • Substituted quinazolines with various functional groups

Scientific Research Applications

7-Chloroquinazoline-2,4(1h,3h)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

    Quinazoline: The parent compound without the chlorine substitution.

    2,4-Dihydroxyquinazoline: A derivative with hydroxyl groups instead of carbonyl groups.

    7-Bromoquinazoline-2,4(1h,3h)-dione: A similar compound with a bromine atom instead of chlorine.

Uniqueness: 7-Chloroquinazoline-2,4(1h,3h)-dione is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXAYZARVWHJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289357
Record name 7-chloroquinazoline-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13165-35-0
Record name 13165-35-0
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Record name 7-chloroquinazoline-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroquinazoline-2,4-diol
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-chlorobenzoic acid (2.00 g, 11.6 mmol) and urea (2.80 g, 46.6 mmol) was heated to 200° C. for 1 h. The mixture was allowed to cool to room temperature and the resulting mass was triturated well with water. The product was collected by filtration (2.30 g, 100%). The MS and NMR data are in agreement with those that have been previously described: Organic Process Research & Development, 2003, 7, 700-706. 1H NMR (600 MHz, DMSO-d6): 12.00 (br s, 2H), 8.59-8.53 (m, 1H), 7.93-7.80 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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